N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. For instance, the Fischer indole synthesis involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl Group: The chloro-substituted indole is reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Sulfonamide Formation: Finally, the ethyl-substituted indole is treated with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form indole-2,3-diones.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon to form the corresponding indoline derivative.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Amino or thiol-substituted indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of indole-based drugs and their effects on cellular pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro-substituted indole ring can bind to the active sites of enzymes, inhibiting their activity. The methanesulfonamide group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]methanesulfonamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]methanesulfonamide
- N-[2-(5-methyl-1H-indol-3-yl)ethyl]methanesulfonamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents with improved potency and selectivity compared to other indole derivatives.
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c1-17(15,16)14-5-4-8-7-13-11-3-2-9(12)6-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPELIIDMVLBGLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CNC2=C1C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.